molecular formula C23H20N6O2 B6523792 3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 451469-45-7

3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No. B6523792
CAS RN: 451469-45-7
M. Wt: 412.4 g/mol
InChI Key: VVNCYVBULLYNBE-UHFFFAOYSA-N
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Description

The compound is a benzotriazinone derivative with a piperazine ring attached to it. Piperazine rings are often found in pharmaceutical compounds due to their ability to improve solubility and bioavailability . Benzotriazinones are also interesting due to their potential biological activities .


Molecular Structure Analysis

The compound contains a benzotriazinone core, which is a bicyclic system with two nitrogen atoms in the ring. It also has a piperazine ring, which is a saturated ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups present in its structure. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .

Mechanism of Action

Target of Action

The compound, also known as “Oprea1_369492” or “F0916-6927”, is a derivative of pyridinylpiperazine . Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . Therefore, it’s plausible that the primary target of this compound could be the α2-adrenergic receptors.

Mode of Action

Pyridinylpiperazine derivatives are known to interact with α2-adrenergic receptors, blocking their action . This interaction likely results in changes to cellular signaling pathways, potentially altering physiological responses.

Future Directions

The future research directions could involve studying the biological activity of this compound and optimizing its properties for potential pharmaceutical applications .

properties

IUPAC Name

3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-24-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)25-26-29/h1-12H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCYVBULLYNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5N=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one

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